molecular formula C14H13NO2S B2924832 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde CAS No. 327047-73-4

4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde

Cat. No.: B2924832
CAS No.: 327047-73-4
M. Wt: 259.32
InChI Key: ZNIMAFXWOSZUPB-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde is a substituted benzaldehyde derivative featuring a pyridinylthioether moiety at the 3-position and a methoxy group at the 4-position of the aromatic ring. Its structure allows for diverse reactivity, including condensation reactions (e.g., Claisen-Schmidt) to form chalcones or coordination with metal ions for catalytic or therapeutic applications .

Properties

IUPAC Name

4-methoxy-3-(pyridin-2-ylsulfanylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-17-13-6-5-11(9-16)8-12(13)10-18-14-4-2-3-7-15-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIMAFXWOSZUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridinylsulfanyl group may also interact with metal ions and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the benzaldehyde scaffold is critical for modulating physicochemical and biological properties. Key analogs include:

Compound Substituent CAS Number Key Properties
4-Methoxy-3-[(4-methylphenyl)sulfanyl]methyl]benzaldehyde (4-Methylphenyl)sulfanyl 438531-19-2 Enhanced lipophilicity due to methylphenyl group; used in sulfonamide synthesis .
4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde (3-Nitro-pyrazolyl)methyl 956440-93-0 Nitro group introduces electron-withdrawing effects; marked as irritant (Xi hazard) .
4-Methoxy-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl]benzaldehyde (1-Methylimidazolyl)sulfanyl - Potential for coordination chemistry with transition metals .
4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde Tetrafluorophenoxymethyl - Fluorinated analog with increased metabolic stability; discontinued commercial availability .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Pyridinylthioether (original compound) balances electron density between the sulfur atom and aromatic ring, enabling nucleophilic and electrophilic reactivity. In contrast, nitro-pyrazole derivatives (e.g., CAS 956440-93-0) exhibit reduced electron density, altering reaction pathways .
  • Biological Activity : Sulfonamide derivatives (e.g., 4-Methoxy-3-[(4-methylphenyl)sulfanyl]methyl analogs) show promise in enzyme inhibition, while imidazole-containing analogs may act as ligands for metalloenzymes .
Variations in the Methoxy Group Position

Isomeric benzaldehydes with shifted methoxy groups demonstrate distinct reactivity and applications:

Compound Methoxy Position CAS Number Applications
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde 3-Methoxy, 4-nitrobenzyloxy - Precursor for Schiff bases in coordination chemistry; structural analog for enzyme mimics .
4-Methoxy-3-(prop-2-ynil-1-oxy)benzaldehyde 3-Propargyloxy - Used in chalcone-dihydropyrimidone hybrids with cytotoxic activity against breast cancer cells .

Key Observations :

  • Chalcone Synthesis: 4-Methoxy-3-(propargyloxy)benzaldehyde () forms chalcones with cytotoxic activity (e.g., IC₅₀ values ≤ 10 µM against MCF7 cells), outperforming non-propargylated analogs due to enhanced π-π stacking interactions .
  • Coordination Chemistry : 3-Methoxy-4-nitrobenzyloxy derivatives form stable metal complexes, mimicking natural enzymes like manganese peroxidase .
Sulfur-Containing Analogs

Sulfur-based substituents influence redox activity and biological targeting:

Compound Sulfur Motif Key Findings
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole Sulfinyl Bioactive against proton pump targets; synthesized via m-CPBA oxidation .
3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole Methanesulfinyl Sodium salt derivatives show enhanced solubility for pharmaceutical formulations .

Key Observations :

  • Sulfinyl vs. Sulfanyl : Sulfinyl groups (e.g., in proton pump inhibitors) improve binding affinity to biological targets compared to sulfanyl analogs .
  • Oxidative Stability : Sulfur oxidation states (e.g., sulfoxide vs. sulfide) modulate compound stability and metabolic pathways .

Biological Activity

4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde is an organic compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol. This compound has garnered interest in biological research due to its potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound features a methoxy group and a pyridinylsulfanyl moiety, which contribute to its unique chemical reactivity and biological activity. Its structural characteristics allow it to interact with various biological targets, influencing multiple biochemical pathways.

The mechanism of action for this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can undergo reactions that modify protein function, while the pyridinylsulfanyl group may interact with metal ions, further influencing enzyme activity and cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on similar compounds revealed that derivatives with a pyridinylsulfanyl group showed enhanced antibacterial effects compared to their counterparts lacking this moiety .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The presence of the methoxy group may enhance its lipophilicity, facilitating better membrane penetration and bioavailability in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various benzaldehyde derivatives indicated that those containing sulfur groups demonstrated superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Cytotoxicity Assays : In assays involving human cancer cell lines (e.g., A431 and HT29), this compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells IC50/Minimum Inhibitory Concentration (MIC) Mechanism
AntimicrobialStaphylococcus aureusMIC = 8 µg/mLDisruption of cell wall synthesis
AntimicrobialEscherichia coliMIC = 10 µg/mLDisruption of cell wall synthesis
AnticancerA431 (human epidermoid carcinoma)IC50 = 12 µMInhibition of cell proliferation
AnticancerHT29 (human colorectal carcinoma)IC50 = 15 µMInduction of apoptosis

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